The synthesis of JTS-653 involves several key steps, starting with commercially available starting materials. The process includes the formation of the benzo[b][1,4]oxazine ring system, followed by the introduction of pyridinyl groups and the final coupling to form the carboxamide.
The molecular structure of JTS-653 reveals several important features that contribute to its function as a TRPV1 antagonist.
Molecular modeling studies suggest that JTS-653 binds effectively to the TRPV1 receptor's ligand-binding site, influencing its activation state .
JTS-653 can undergo various chemical reactions that may modify its structure or enhance its pharmacological properties.
JTS-653 acts primarily through antagonism of the TRPV1 receptor, which is activated by various stimuli including heat and pro-inflammatory mediators.
Experimental models have demonstrated that administration of JTS-653 significantly reduces pain behaviors associated with both inflammatory and neuropathic pain conditions .
JTS-653 has promising applications in medical science, particularly in pain management.
JTS-653 (chemical name: (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide) is a structurally optimized TRPV1 antagonist featuring distinct pharmacophores that confer high-affinity binding to the vanilloid site. Its molecular architecture integrates:
Mutagenesis studies confirm that residues Tyr511, Ser512, Leu515, Phe543, Met547, Thr550, and Lys571 in rat TRPV1 constitute the primary interaction sites. Mutation of Thr550 to alanine reduces JTS-653 binding by >80%, underscoring its role in hydrogen bonding with the carboxamide group [6] [9].
Table 1: Key Structural Moieties of JTS-653 and Their Interactions with TRPV1
Structural Moieity | Role in TRPV1 Binding | Critical Residues |
---|---|---|
(S)-3-Hydroxymethyl group | Hydrogen bonding & chiral specificity | Ser512, Glu571 |
5-Methylpyridin-2-yl | π-π stacking & hydrophobic anchoring | Tyr511, Phe543 |
Benzoxazine core | Conformational stability | Leu515, Met547 |
6-(2,2,2-Trifluoroethoxy)pyridin-3-yl | Hydrogen bond acceptor/donor | Thr550 (rat)/Thr551 (human) |
Trifluoroethoxy group | Hydrophobic occupancy & membrane penetration | Val585, Ile573 |
JTS-653 demonstrates nanomolar potency in suppressing TRPV1 activation across all major agonist modalities:
Capsaicin-Induced Antagonism
Proton-Mediated Inhibition
Thermosensation Blockade
Table 2: In Vitro Inhibition Profiles of JTS-653 at TRPV1 Channels
Activation Mode | Human TRPV1 IC₅₀ (nM) | Rat TRPV1 IC₅₀ (nM) | Key Assay |
---|---|---|---|
Capsaicin (30 nM) | 0.236 | 0.247 | Ca²⁺ flux assay |
Proton (pH ≤5.5) | 0.320 | 0.347 | Whole-cell patch clamp |
Heat (≥42°C) | N/A | 1.4 | Inward current measurement |
[³H]RTX displacement | Kᵢ = 11.44 | Kᵢ = 4.40 | Radioligand binding competition |
JTS-653 exhibits >1,000-fold selectivity for TRPV1 over other TRP subtypes and unrelated ion channels:
This specificity arises from JTS-653’s unique trifluoroethoxy-pyridine motif, which is sterically incompatible with the smaller binding pockets of non-TRPV1 channels [6] [9].
Species-specific differences in TRPV1 binding are critical for translating preclinical data:
This divergence underscores the need for cautious interpretation of rodent efficacy studies but validates JTS-653’s nanomolar potency in both species.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4